Ring Size Expansion from Piperidine to Azepane Modulates Physicochemical Properties
3-(Azepan-1-ylsulfonyl)pyridin-4-ol differs from its piperidine analog (CAS 1344327-38-3) by the expansion of the cyclic amine from a 6-membered to a 7-membered ring. This structural change increases molecular weight from 242.3 g/mol to 256.32 g/mol and alters the conformational flexibility of the sulfonamide moiety . In related sulfonamide series, such ring expansion has been shown to significantly impact both target binding and metabolic stability [1].
| Evidence Dimension | Molecular weight and ring size |
|---|---|
| Target Compound Data | MW 256.32 g/mol; 7-membered azepane ring |
| Comparator Or Baseline | 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol: MW 242.3 g/mol; 6-membered piperidine ring |
| Quantified Difference | ΔMW = +14.02 g/mol; ring size expanded by one carbon |
| Conditions | Calculated from molecular formulas |
Why This Matters
Molecular weight and ring size influence permeability, solubility, and metabolic clearance; selection of the azepane analog may provide a distinct pharmacokinetic profile for SAR exploration.
- [1] Neelamkavil, S. F. et al. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4563-4565. View Source
